molecular formula C15H14Cl2N2O2 B1385075 N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide CAS No. 1020058-19-8

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B1385075
CAS No.: 1020058-19-8
M. Wt: 325.2 g/mol
InChI Key: TVPWQVISBNZEDK-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is an organic compound characterized by the presence of amino, chloro, and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-4-chloroaniline and 4-chloro-3-methylphenol.

    Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chloro-3-methylphenoxy)acetyl chloride.

    Final Coupling: The intermediate is then coupled with 3-amino-4-chloroaniline under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pharmaceutical Effects: The compound may bind to specific molecular targets, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)acetamide
  • N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)acetamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological profiles and applications compared to similar compounds.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-6-11(3-5-12(9)16)21-8-15(20)19-10-2-4-13(17)14(18)7-10/h2-7H,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPWQVISBNZEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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